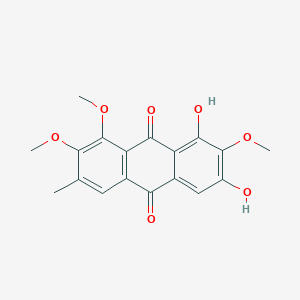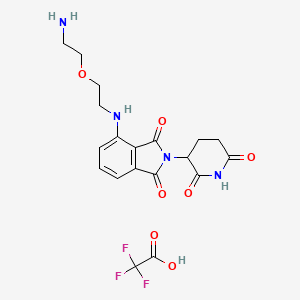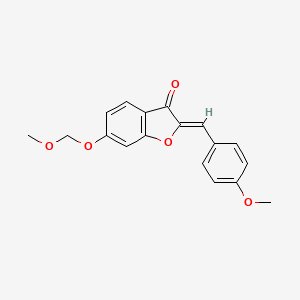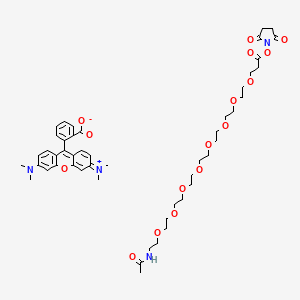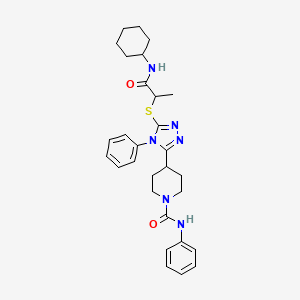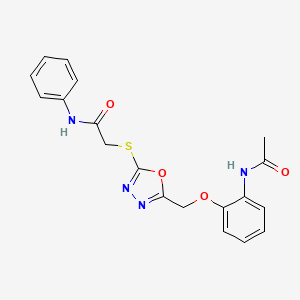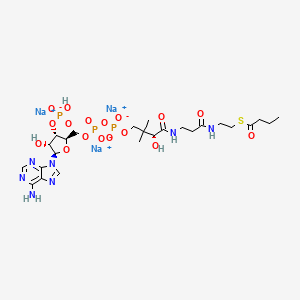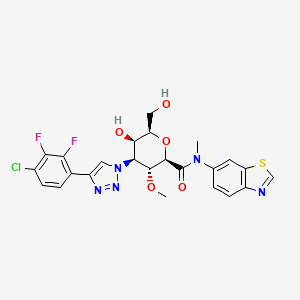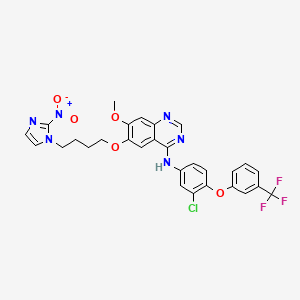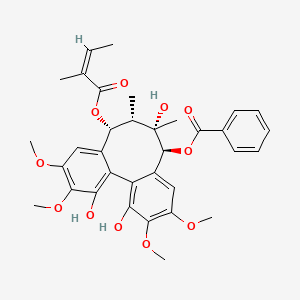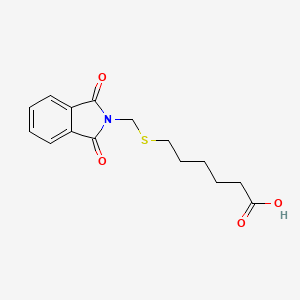
O-Phthalimide-C1-S-C5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phthalimide-C1-S-C5-acid involves the reaction of phthalimide with a suitable alkylating agent to introduce the thioether linkage. One common method is the reaction of phthalimide with 6-bromohexanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phthalimide nitrogen attacks the bromoalkane, forming the thioether bond .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
O-Phthalimide-C1-S-C5-acid undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide group can be reduced to phthalamide using reducing agents like lithium aluminum hydride.
Substitution: The carboxyl group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, and appropriate catalysts for esterification or amidation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phthalamide derivatives.
Substitution: Esters, amides.
Scientific Research Applications
O-Phthalimide-C1-S-C5-acid is used extensively in scientific research due to its ability to form stable conjugates with proteins. This property makes it valuable in the design of antigens for immunological studies. It is also used in the development of monoclonal antibodies and enzyme-linked immunosorbent assays (ELISAs) for detecting various analytes .
In the field of medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities . Additionally, it finds applications in the synthesis of complex organic molecules and as a building block in organic transformations .
Mechanism of Action
The mechanism of action of O-Phthalimide-C1-S-C5-acid primarily involves its ability to form covalent bonds with free amine groups on proteins. This interaction is crucial for its role as a hapten, enabling it to elicit an immune response when conjugated to a carrier protein. The phthalimide group can also participate in various chemical reactions, contributing to its versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, widely used in organic synthesis and medicinal chemistry.
Naphthalimide: Similar structure but with a naphthalene ring, used in fluorescent dyes and anticancer agents.
Thalidomide: A well-known drug with a phthalimide moiety, used for its immunomodulatory and anti-inflammatory properties.
Uniqueness
O-Phthalimide-C1-S-C5-acid is unique due to its thioether linkage and carboxyl group, which provide additional functionalization sites compared to phthalimide and naphthalimide.
Properties
Molecular Formula |
C15H17NO4S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]hexanoic acid |
InChI |
InChI=1S/C15H17NO4S/c17-13(18)8-2-1-5-9-21-10-16-14(19)11-6-3-4-7-12(11)15(16)20/h3-4,6-7H,1-2,5,8-10H2,(H,17,18) |
InChI Key |
LWRNKOWBHYCCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


